molecular formula C6H5BrIN B079515 2-Bromo-6-iodoaniline CAS No. 84483-27-2

2-Bromo-6-iodoaniline

Cat. No. B079515
CAS RN: 84483-27-2
M. Wt: 297.92 g/mol
InChI Key: GEFAZDFSVUZVDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated anilines, including compounds similar to 2-bromo-6-iodoaniline, typically involves multistep reactions that may include halogenation, nitration followed by reduction, or coupling reactions. For instance, bromo- and iodo- derivatives of aniline can be synthesized through directed halogenation processes where selectivity is achieved by the presence of activating or directing groups on the aniline ring. A study by Wang et al. (2015) details the synthesis of bromo-iodoquinolines through cyclization and substitution reactions, indicative of the methods that might be applied to 2-bromo-6-iodoaniline synthesis (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-bromo-6-iodoaniline, like other halogenated anilines, is influenced by the nature and position of the halogen substituents, which can affect its electronic configuration and intermolecular interactions. Studies on similar compounds, such as 4-(4′-Iodo)phenoxyaniline and its structural analogs, reveal that halogen atoms can significantly impact the crystal structure and conditional isomorphism of these compounds, suggesting that 2-bromo-6-iodoaniline may exhibit unique structural characteristics depending on the nature of its halogenation and substitution pattern (Dey & Desiraju, 2004).

Scientific Research Applications

  • Electrochemical Oxidation : A study by Kádár et al. (2001) investigated the electrochemical oxidation of haloanilines, including 4-iodoaniline, in acetonitrile solution. The research suggested the Bacon–Adams mechanism as the main route for electrochemical oxidation in acetonitrile, similar to chloroanilines, and identified oxidation products using techniques like GC-ECD, GC–MS, and ES-MS (Kádár, Nagy, Karancsi, & Farsang, 2001).

  • Palladium-Catalysed Carbonylation : Ács et al. (2006) used 2-iodoaniline derivatives in palladium-catalysed carbonylation, synthesizing various compounds depending on the substituents. This research demonstrates the versatility of haloanilines in organic synthesis, especially in the creation of complex organic structures (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).

  • Nephrotoxicity Studies : Hong et al. (2000) explored the nephrotoxic effects of various haloanilines, including 4-bromoaniline and 4-iodoaniline. This study highlights the biomedical implications of haloanilines and their potential toxicological effects (Hong, Anestis, Henderson, & Rankin, 2000).

  • Microscale Synthesis : Pelter et al. (2004) reported on the reductive deamination of 4-bromo-2-chloro-6-iodoaniline, showcasing the application of haloanilines in microscale organic syntheses suitable for undergraduate laboratories (Pelter, Pelter, Colovic, & Strug, 2004).

  • Crystal Structure Studies : Dey and Desiraju (2004) compared the crystal structures of various 4-phenoxyanilines, including 4-iodoaniline. Their research provides insights into the structural aspects of haloanilines and their supramolecular properties (Dey & Desiraju, 2004).

  • Synthesis of Bromo Indoles : Valois-Escamilla et al. (2011) demonstrated the synthesis of 6-bromo-2-arylindoles using 2-iodobenzoic acid, indicating the role of haloanilines in the synthesis of complex organic molecules (Valois-Escamilla, Álvarez‐Hernández, Rangel-Ramos, Suárez-Castillo, Ayala-Mata, & Zepeda-Vallejo, 2011).

Safety And Hazards

2-Bromo-6-iodoaniline is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

2-bromo-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFAZDFSVUZVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529209
Record name 2-Bromo-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-iodoaniline

CAS RN

84483-27-2
Record name 2-Bromo-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SP Breazzano, YB Poudel… - Journal of the American …, 2013 - ACS Publications
… –Miyaura (11) coupling with use of 2-bromo-6-iodoaniline would be expected to furnish the … for the synthesis of 1 with the exception that 2-bromo-6-iodoaniline versus 2-bromo-5-…
Number of citations: 100 pubs.acs.org
HQ Ni, I Kevlishvili, PG Bedekar, JS Barber… - Nature …, 2020 - nature.com
… conditions, and we were intrigued to observe 59% of the 1:1 cis/trans-configured diaddition product 3bn′ along with 32% monoaddition product 3bn when using 2-bromo-6-iodoaniline…
Number of citations: 35 www.nature.com
Y Tobe, N Utsumi, A Nagano, M Sonoda, K Naemura - Tetrahedron, 2001 - Elsevier
… To a stirred solution of 99.1 g (0.28 mol) of 4-t-butyl-2-bromo-6-iodoaniline in 150 mL of benzene and 450 mL of EtOH, 42 mL of conc. H 2 SO 4 was added followed by addition of 42.5 g …
Number of citations: 52 www.sciencedirect.com
MD Morrison - 2011 - library-archives.canada.ca
This thesis details a straightforward synthetic route to the antifungal compound pyrrolnitrin 1.2, along with several analogous halogenated phenylpyrroles. The proposed synthetic …
Number of citations: 3 library-archives.canada.ca
SP Breazzano - 2013 - search.proquest.com
… coupling with use of 2-bromo-6-iodoaniline would be expected to furnish the chloropeptin I … for the synthesis of 1.9 with the exception that 2-bromo-6-iodoaniline versus 2-bromo-5-…
Number of citations: 0 search.proquest.com
A Yamaguchi, S Inuki, Y Tokimizu… - The Journal of organic …, 2020 - ACS Publications
… According to the procedure described for the preparation of S2h, 2-bromo-6-iodoaniline (S1j) (543 mg, 1.82 mmol) was converted into S2j (170 mg, <30%) including impurities by the …
Number of citations: 17 pubs.acs.org
GM Smith - 2012 - search.proquest.com
… Because, aniline 52 was initially misassigned as its 2-bromo-6-iodoaniline counterpart, the reductive cyclization of anilide 53 was expected to yield a C7-brominated spiro-oxindole. In …
Number of citations: 3 search.proquest.com

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